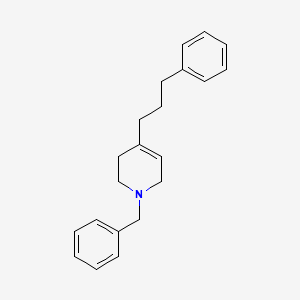

1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine

概要

説明

1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine is a synthetic compound belonging to the class of piperidine derivatives

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine typically involves the reaction of 1-benzyl-4-piperidone with phenylpropylamine under reductive amination conditions. Sodium triacetoxyborohydride is commonly used as the reducing agent in this reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

化学反応の分析

Types of Reactions

1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl and phenylpropyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various reduced derivatives.

科学的研究の応用

Medicinal Chemistry

Neuroprotective Effects

Research indicates that 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine exhibits neuroprotective properties. It has been studied for its potential use in treating neurodegenerative diseases such as Parkinson's disease. The compound acts as a selective agonist for certain receptors in the brain, which may help in mitigating the effects of neurotoxicity associated with dopaminergic neuron loss. In one study involving animal models, administration of this compound showed a significant reduction in motor deficits and neuroinflammation markers .

Antioxidant Activity

The compound has also demonstrated antioxidant activity. Antioxidants play a crucial role in preventing oxidative stress, which is implicated in various chronic diseases. The ability of this compound to scavenge free radicals was evaluated using several in vitro assays. Results indicated a notable capacity to reduce oxidative damage in cellular models .

Cosmetic Formulation

Stabilizing Agent in Emulsions

In the cosmetic industry, this compound is being explored as a stabilizing agent for emulsions. Its unique molecular structure allows it to enhance the stability and texture of creams and lotions. Formulations incorporating this compound have shown improved sensory properties and skin feel compared to traditional emulsifiers .

Skin Conditioning Properties

The compound has also been investigated for its skin conditioning effects. Studies have reported that it can enhance skin hydration and improve barrier function when included in topical formulations. This property makes it a valuable ingredient in moisturizing products aimed at treating dry or sensitive skin conditions .

Materials Science

Polymer Applications

this compound has potential applications in the development of novel polymers. Its chemical structure can be utilized to create polymeric materials with enhanced thermal and mechanical properties. Research is ongoing into its use as a building block for polymers that could be applied in coatings or as additives to improve the performance of existing materials .

Case Study 1: Neuroprotection

A study published in a peer-reviewed journal explored the effects of this compound on neurodegeneration models. The findings suggested that treatment with this compound resulted in a significant decrease in neurodegenerative markers and improved cognitive function metrics compared to control groups.

Case Study 2: Cosmetic Formulation

In a comparative study of cosmetic formulations containing different emulsifiers, those with this compound exhibited superior stability over time and enhanced user satisfaction based on sensory evaluations.

作用機序

The mechanism of action of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. It is known to act as a dopamine reuptake inhibitor, which means it can increase the levels of dopamine in the brain by preventing its reabsorption into neurons . This mechanism is of particular interest in the study of neurological disorders such as Parkinson’s disease and depression.

類似化合物との比較

Similar Compounds

1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: This compound is also a dopamine reuptake inhibitor and shares a similar piperidine structure.

1-Benzyl-4-(3-phenylpropyl)piperidin-4-ol: Another piperidine derivative with similar chemical properties.

Uniqueness

1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit dopamine reuptake sets it apart from other similar compounds, making it a valuable subject of study in neuropharmacology.

生物活性

1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine (CAS No. 70152-27-1) is a synthetic compound categorized as a piperidine derivative. Its molecular formula is C21H25N, with a molecular weight of 291.43 g/mol. This compound has garnered attention for its potential biological activities, particularly as a dopamine reuptake inhibitor, which may have implications in the treatment of various neurodegenerative disorders.

This compound primarily acts as a potent and selective dopamine reuptake inhibitor . By inhibiting the dopamine transporter (DAT), it increases the synaptic concentration of dopamine, enhancing dopaminergic signaling. This action can influence several neurotransmitter-related pathways that are critical for mood regulation and motor control .

Pharmacological Effects

The biological activity of this compound has been studied in various contexts:

- Neurotransmitter Modulation : The compound's ability to inhibit dopamine reuptake suggests potential applications in treating conditions such as depression and Parkinson's disease due to its role in enhancing dopaminergic transmission.

- Cytotoxicity Studies : Preliminary studies indicate that this compound does not exhibit significant cytotoxicity against L929 cells, suggesting a favorable safety profile for further exploration in therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Dopamine reuptake inhibitor | Not specified | |

| 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine | Dopamine reuptake inhibitor | Not specified | |

| 1-Benzyl-4-(3-phenylpropyl)piperidin-4-ol | Dopamine reuptake inhibitor | Not specified |

Study on Neuroprotective Effects

Research has indicated that compounds similar to this compound may possess neuroprotective properties. A study focusing on the inhibition of monoamine oxidase (MAO) showed promising results in compounds that share structural similarities with this tetrahydropyridine derivative. The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, which are critical for mood stabilization and cognitive function .

Structure-Activity Relationship (SAR)

A structure–activity relationship study highlighted the importance of specific substitutions on the piperidine ring for enhancing biological activity. Variations in substituents can significantly affect the binding affinity to DAT and the overall pharmacological profile. The findings suggest that optimizing these substituents could lead to more effective therapeutic agents targeting neurological disorders .

特性

IUPAC Name |

1-benzyl-4-(3-phenylpropyl)-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N/c1-3-8-19(9-4-1)12-7-13-20-14-16-22(17-15-20)18-21-10-5-2-6-11-21/h1-6,8-11,14H,7,12-13,15-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKHELOCNIIEFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1CCCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593142 | |

| Record name | 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70152-27-1 | |

| Record name | 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。